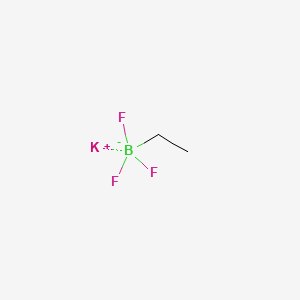

Potassium ethyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIPADVFWNGSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635436 | |

| Record name | Potassium ethyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44248-07-9, 882871-21-8 | |

| Record name | Potassium ethyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium ethyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Ethyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Potassium Ethyltrifluoroborate

This document provides an in-depth technical guide for the synthesis, purification, and characterization of potassium ethyltrifluoroborate (EtBF₃K). It is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this versatile synthetic building block. The protocols and insights herein are grounded in established chemical principles and field-proven methodologies.

Strategic Overview: The Ascendancy of Organotrifluoroborates

In modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, organoboron reagents are indispensable. While boronic acids have long been the workhorses of reactions like the Suzuki-Miyaura coupling, they are often beset by challenges related to stability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation under certain conditions.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues.[2][3] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, permitting indefinite storage on the benchtop without special precautions.[2][4] This inherent stability simplifies handling, improves reaction stoichiometry, and enhances reproducibility.[1] this compound, the subject of this guide, serves as a key precursor for introducing an ethyl group in a variety of synthetic transformations.[5][6]

The Core Synthesis: A One-Pot Approach from Grignard Reagents

The most direct and widely adopted method for synthesizing potassium alkyltrifluoroborates involves the reaction of an organometallic reagent with a trialkyl borate, followed by in-situ quenching with potassium hydrogen fluoride (KHF₂).[7] This one-pot procedure avoids the isolation of potentially unstable boronic acid intermediates, making it highly efficient and practical.

Underlying Mechanism and Rationale

The synthesis proceeds through a two-stage mechanism. The first stage is the formation of a tetracoordinate borate complex. The highly nucleophilic carbon of the ethylmagnesium bromide attacks the electrophilic boron atom of the trimethyl borate. This step is conducted at low temperatures (-78 °C) to control the exothermicity and prevent undesired side reactions, such as the addition of a second equivalent of the Grignard reagent.

In the second stage, this borate intermediate is treated with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). The fluoride ions displace the methoxy groups on the boron atom. The formation of the highly stable, tetracoordinate trifluoroborate anion, coupled with its precipitation as a potassium salt from the reaction mixture, drives the reaction to completion.[7]

Caption: Reaction mechanism for the synthesis of EtBF₃K.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Equipment and Reagents

| Equipment | Reagents & Solvents |

| 500 mL Three-neck round-bottom flask | Trimethyl borate, B(OCH₃)₃ (≥99%) |

| 250 mL Addition funnel | Ethylmagnesium bromide, 3.0 M in diethyl ether |

| Thermometer or thermocouple | Potassium hydrogen fluoride, KHF₂ (≥99%) |

| Magnetic stirrer and stir bar | Anhydrous tetrahydrofuran (THF) |

| Inert gas line (Argon or Nitrogen) | Diethyl ether (anhydrous) |

| Schlenk line or similar inert setup | Saturated aqueous sodium chloride (brine) |

| Ice bath and Dry ice/acetone bath | Anhydrous magnesium sulfate (MgSO₄) |

| Rotary evaporator | Methanol (for recrystallization) |

| Buchner funnel and filter paper |

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for EtBF₃K synthesis.

Procedure:

-

Inert Atmosphere Setup: Assemble the 500 mL three-neck flask, equipped with a magnetic stir bar, addition funnel, and thermometer, under a positive pressure of argon. Ensure all glassware is thoroughly oven-dried beforehand to remove residual moisture.

-

Reagent Addition: Charge the flask with anhydrous THF (100 mL) and trimethyl borate (12.5 g, 120 mmol). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Grignard Reaction: Add ethylmagnesium bromide (3.0 M solution in ether, 33.3 mL, 100 mmol) to the addition funnel. Add the Grignard reagent dropwise to the stirred borate solution over approximately 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for an additional 2 hours.

-

Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving 31.2 g (400 mmol) in 100 mL of water. Caution: KHF₂ is corrosive and its aqueous solution can release hydrofluoric acid (HF), which is highly toxic and causes severe burns.[4] Handle with extreme care using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and safety goggles. Perform this step in a fume hood. Add the KHF₂ solution to the reaction mixture in one portion.

-

Precipitation: Stir the resulting biphasic mixture vigorously overnight at room temperature. A fine white precipitate of the product will form.

-

Work-up and Isolation:

-

Remove the bulk of the organic solvents (THF and diethyl ether) using a rotary evaporator.

-

Collect the resulting white solid and residual aqueous layer by vacuum filtration.

-

Transfer the solid to a flask and stir with hot acetone (3 x 100 mL) to extract the product, leaving behind inorganic salts.

-

Filter the hot acetone extracts and combine the filtrates.

-

Concentrate the acetone solution by rotary evaporation to yield the crude this compound as a white solid.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity, crystalline solid.

-

Dissolve the crude solid in a minimum amount of hot methanol.

-

Allow the solution to cool slowly to room temperature.

-

Add diethyl ether dropwise until the solution becomes cloudy, inducing crystallization.

-

Cool the mixture in an ice bath for 1 hour to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

A typical yield for this procedure is 75-85%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid.[8] |

| Melting Point | >260 °C.[8] |

| ¹H NMR (DMSO-d₆) | δ 0.95 (t, 3H, J = 7.5 Hz, -CH₃), δ -0.25 (q, 2H, J = 7.5 Hz, -CH₂-B).[9][10] The upfield shift of the CH₂ protons is characteristic. |

| ¹³C NMR (DMSO-d₆) | δ 10.0 (-CH₃). The carbon attached to boron is often difficult to observe due to quadrupolar broadening.[9] |

| ¹⁹F NMR (DMSO-d₆) | δ ~ -135 to -145 ppm (broad singlet).[9] |

| ¹¹B NMR (DMSO-d₆) | δ ~ 3.0-4.0 ppm (quartet, JB-F ~ 45-55 Hz).[9] |

| IR (ATR) | Strong B-F stretching bands around 1000-1100 cm⁻¹.[8] |

Safety and Handling

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, neoprene for KHF₂) are mandatory.

-

Organometallic Reagents: Grignard reagents are highly flammable and react violently with water. All operations must be conducted under an inert atmosphere.

-

Potassium Hydrogen Fluoride (KHF₂): KHF₂ is a corrosive solid.[4] In the presence of water or acid, it can release highly toxic hydrogen fluoride (HF) gas. Avoid inhalation of dust and direct contact with skin and eyes. It is advisable to use plastic or Nalgene labware when preparing KHF₂ solutions, as HF will etch glass.[4]

-

This compound (Product): The final product is known to cause skin and serious eye irritation.[11][12] Avoid breathing dust and ensure thorough washing after handling.[12]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any residual Grignard reagent carefully with a suitable solvent like isopropanol before aqueous disposal.

Conclusion and Applications

The one-pot synthesis detailed in this guide provides a reliable and scalable method for producing high-purity this compound. Its exceptional stability and ease of handling make it a valuable reagent for synthetic chemists. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an effective nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides and triflates.[6][13] This enables the straightforward construction of complex molecules, a critical capability in the fields of medicinal chemistry and materials science.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: A GENERAL AND EFFICIENT METHOD FOR THE SYNTHESIS OF PHENOLS AND ALCOHOLS. Organic Syntheses, 88, 293. [Link]

-

Various Authors. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

- Google Patents. (n.d.).

-

Various Authors. (n.d.). Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-844. [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Potassium Fluoride. [Link]

-

Acros Organics. (2026). This compound, 97%. [Link]

-

ChemSrc. (n.d.). This compound - 44248-07-9. [Link]

-

Molander, G. A., & Traister, K. M. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

LookChem. (n.d.). Cas 44248-07-9, this compound. [Link]

-

da Silva, F. F., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(7), 570-575. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lookchem.com [lookchem.com]

- 6. 乙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(882871-21-8) 1H NMR [m.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Salt: A Technical Guide to Potassium Ethyltrifluoroborate in Modern Synthesis

In the dynamic landscape of synthetic chemistry, particularly within the crucible of drug discovery and development, the demand for robust, versatile, and user-friendly reagents is paramount. For decades, organoboron compounds have been mainstays in the construction of complex molecular architectures. However, traditional reagents like boronic acids, while powerful, often present challenges related to stability, purification, and stoichiometry.[1][2][3] Enter potassium ethyltrifluoroborate (C₂H₅BF₃K), a crystalline, air- and moisture-stable salt that has emerged as a superior alternative, offering a unique combination of stability and reactivity that streamlines synthetic workflows and expands chemical possibilities.[2][4]

This guide provides an in-depth exploration of the core properties, synthesis, and application of this compound, designed for the discerning researcher and drug development professional. We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and offer a comparative perspective on its place within the organoboron arsenal.

Core Attributes and Physicochemical Properties

This compound distinguishes itself from its boronic acid counterpart through its tetracoordinate boron center. This structural feature "masks" the inherent reactivity of the carbon-boron bond, rendering the compound remarkably stable to air and moisture, allowing for indefinite storage under ambient conditions.[2][5] This inherent stability eliminates the need for specialized handling techniques, a significant practical advantage in a high-throughput laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 44248-07-9 | [6] |

| Molecular Formula | C₂H₅BF₃K | [6] |

| Molecular Weight | 135.97 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 80-84 °C | [8] |

| Solubility | Soluble in acetone and acetonitrile.[1][9] | |

| Stability | Air and moisture stable; can be stored indefinitely at room temperature.[2][5] |

Synthesis of this compound: A Self-Validating Protocol

The preparation of potassium alkyltrifluoroborates is straightforward and can be achieved through several reliable methods, most commonly via the reaction of a corresponding organoboron precursor with potassium hydrogen fluoride (KHF₂).[10][11] This conversion is typically high-yielding and results in a crystalline solid that can be easily purified.

Two primary, field-proven pathways to potassium alkyltrifluoroborates are:

-

From Boronic Acids: This is the most common and direct method. Commercially available or synthesized ethylboronic acid is treated with an aqueous solution of KHF₂.[10] The trifluoroborate salt precipitates from the reaction mixture and can be isolated by filtration.

-

Via Hydroboration/Transmetalation: For a one-pot procedure starting from an alkene (ethylene), hydroboration followed by treatment with KHF₂ is an efficient route.[11][12] Alternatively, transmetalation of an ethyl organometallic reagent (e.g., a Grignard reagent) with a trialkyl borate, followed by the addition of aqueous KHF₂, also yields the desired product.[10][12]

Below is a detailed, exemplary protocol for the synthesis from ethylboronic acid, adapted from highly reliable procedures for analogous compounds published in Organic Syntheses.[4][11]

Experimental Protocol: Synthesis of this compound from Ethylboronic Acid

Causality: This protocol leverages the high affinity of fluoride for boron. The use of KHF₂ provides a controlled source of fluoride and HF in aqueous media, which reacts with the hydroxyl groups of the boronic acid to form the thermodynamically stable trifluoroborate anion. Methanol or acetone is used as a co-solvent to ensure the solubility of the starting boronic acid. The product's insolubility in the resulting solvent mixture drives the reaction to completion and facilitates isolation.

Step-by-Step Methodology:

-

Reaction Setup: In a polyethylene or polypropylene flask (to prevent etching by HF), equip a magnetic stir bar. Add ethylboronic acid (1.0 equiv) and methanol (approx. 3-4 mL per gram of boronic acid). Stir until the solid is fully dissolved.

-

Reagent Addition: In a separate vessel, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv) in water (approx. 3-4 mL per gram of KHF₂). Cool the boronic acid solution to 0-5 °C using an ice bath.

-

Precipitation: Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 10-15 minutes. A thick white precipitate of this compound will form.

-

Reaction Completion & Isolation: Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure complete conversion. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing & Drying: Wash the filter cake sequentially with cold water and then with diethyl ether or acetone to remove residual salts and organic impurities. Dry the crystalline solid under high vacuum to a constant weight.

Caption: Workflow for the synthesis of this compound.

Characterization and Spectroscopic Data

Rigorous characterization is the bedrock of scientific integrity. This compound can be unambiguously identified using standard spectroscopic techniques. A comprehensive study by Menezes et al. provides extensive NMR data for a wide array of organotrifluoroborates, which serves as an authoritative reference.

Table 2: Representative Spectroscopic Data for Potassium Alkyltrifluoroborates

| Technique | Solvent | Expected Chemical Shifts (δ, ppm) and Couplings (J, Hz) |

| ¹H NMR | DMSO-d₆ | CH₃: ~0.8-1.0 (triplet, J ≈ 7.5 Hz); CH₂: ~-0.2-0.0 (quartet, J ≈ 7.5 Hz). The upfield shift of the alpha-protons is characteristic. |

| ¹³C NMR | DMSO-d₆ | CH₃: ~10-12; CH₂: ~5-8 (broad signal due to quadrupolar relaxation of boron). |

| ¹⁹F NMR | DMSO-d₆ | A single, broad resonance between -135 and -145 ppm is typical for alkyltrifluoroborates. |

| ¹¹B NMR | DMSO-d₆ | A quartet (due to ¹¹B-¹⁹F coupling, J ≈ 60-70 Hz) between 3 and 6 ppm. |

| FT-IR | KBr Pellet | Strong B-F stretching vibrations are expected in the 1000-1100 cm⁻¹ region. |

Note: Specific shifts can vary slightly based on solvent and concentration. The provided data is based on published values for analogous alkyltrifluoroborates.[7]

The Suzuki-Miyaura Cross-Coupling: A Paradigm of Reactivity

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] It serves as a robust nucleophilic partner for the formation of carbon-carbon bonds with a wide range of organic electrophiles (aryl/heteroaryl/alkenyl halides and triflates).

Mechanism of Activation and Catalytic Cycle:

A key insight into the utility of organotrifluoroborates is that they are considered "protected" forms of boronic acids.[11] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate anion undergoes slow hydrolysis to release the corresponding boronic acid in situ. This slow-release mechanism is crucial, as it maintains a low concentration of the highly reactive boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and homocoupling.

The generated ethylboronic acid then enters the established Suzuki-Miyaura catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organic electrophile (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The ethyl group is transferred from the boronic acid to the palladium center, displacing the halide or triflate. This step is facilitated by the base.

-

Reductive Elimination: The coupled product (Ar-Et) is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Suzuki-Miyaura cycle with in-situ boronic acid generation.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with this compound

Causality: This protocol employs a modern catalytic system, often featuring a palladium(II) precatalyst and a sterically demanding, electron-rich phosphine ligand (e.g., RuPhos). The ligand facilitates both the oxidative addition to the challenging aryl chloride bond and the subsequent reductive elimination. A biphasic solvent system (e.g., toluene/water) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) are essential for both the hydrolysis of the trifluoroborate and the transmetalation step.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed toluene (to form a ~0.1-0.2 M solution based on the aryl chloride) and degassed water (typically 10% of the organic solvent volume).

-

Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and RuPhos (4 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.

-

Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the required reaction time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Beyond Suzuki-Miyaura: Expanding Applications

While Suzuki-Miyaura coupling is its most prominent role, the utility of this compound extends to other modern synthetic transformations. Its ability to serve as a precursor to ethyl radicals under photoredox or oxidative conditions has opened new avenues for C-C bond formation, offering a complementary approach to traditional polar reactivity. This makes it a valuable tool in the synthesis of complex molecules where functional group tolerance and mild conditions are critical.

Conclusion: A Trustworthy and Authoritative Reagent

This compound represents a significant advancement in organoboron chemistry. Its exceptional stability, ease of handling, and predictable reactivity make it a self-validating system for complex synthetic challenges. By understanding the fundamental principles of its synthesis, characterization, and reactivity—particularly its role as a stable precursor to the active boronic acid in cross-coupling reactions—researchers and drug development professionals can confidently integrate this powerful reagent into their synthetic toolbox, accelerating the discovery of new chemical entities.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Organic Syntheses Procedure, Coll. Vol. 100, p. 218 (2023); Vol. 97, p. 236 (2020). (Provides detailed, checked procedures for analogous potassium alkyltrifluoroborates). Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]

-

PubChem. Potassium ethyltrifluoroboranuide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potassium Ethyltrifluoroborate (CAS 44248-07-9): A Versatile Reagent for Modern Organic Synthesis

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] Traditionally, this Nobel Prize-winning reaction has relied upon organoboronic acids as the key nucleophilic partner. However, challenges associated with the stability, purification, and stoichiometry of boronic acids have driven the exploration of more robust alternatives.[2][3]

Enter the era of potassium organotrifluoroborates. These crystalline, free-flowing solids have gained significant traction as superior surrogates for boronic acids.[4][5] Their remarkable stability to both air and moisture simplifies handling and storage, obviating the need for stringent inert atmosphere techniques.[2][6] This inherent stability also translates to improved stoichiometry and a reduced propensity for competitive protodeboronation, a common side reaction with boronic acids.[2][7] Potassium ethyltrifluoroborate, the subject of this guide, exemplifies these advantages, offering a reliable and efficient means of introducing an ethyl group in a variety of synthetic transformations. This guide will provide an in-depth exploration of its properties, synthesis, and application, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.

Chemical and Physical Properties

This compound is a solid compound with the following key characteristics:

| Property | Value | References |

| CAS Number | 44248-07-9 | [8][9][10] |

| Molecular Formula | C₂H₅BF₃K | [8][11][12] |

| Molecular Weight | 135.97 g/mol | [8][10][11][13] |

| Appearance | Solid | [11][12] |

| Melting Point | 80-84 °C | [8][11][14] |

| Purity | Typically ≥95% | [11] |

| InChI Key | GIIPADVFWNGSKY-UHFFFAOYSA-N | [9][10][11][12][13] |

| SMILES String | [K+].CC(F)F | [11] |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. This compound is classified as an irritant.[8][15]

-

Hazard Codes: Xi[8]

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[16] It is advised to avoid breathing dust and to wash exposed skin thoroughly after handling.[15][16] Use in a well-ventilated area is essential.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[8][14] The container should be kept tightly closed in a well-ventilated place.[15]

Synthesis of this compound

The preparation of potassium alkyltrifluoroborates is generally straightforward, often involving the reaction of an organoboron intermediate with potassium hydrogen fluoride (KHF₂).[17][18]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Ethylboronic Acid

This protocol is a representative procedure based on the general synthesis of organotrifluoroborates from boronic acids.[18]

-

Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethylboronic acid (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to manage the exothermic nature of the subsequent reaction.

-

Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, approximately 3.0 equivalents). Add the KHF₂ solution portion-wise to the cooled ethylboronic acid solution over 10-15 minutes. A thick white precipitate of this compound will form.

-

Reaction Completion: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction facilitates the formation of a C(sp²)-C(sp³) bond, a valuable transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1][8]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving palladium.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general procedure adapted from established methods for the cross-coupling of potassium alkyltrifluoroborates.[2]

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 3.0 equivalents). The base is crucial for the transmetalation step.

-

Solvent Addition: Add a mixture of toluene and deionized water (e.g., a 10:1 ratio).

-

Degassing: Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.

-

Heating: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in a preheated oil bath. The optimal temperature may vary depending on the specific substrates.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion: A Stable and Versatile Reagent for the Modern Chemist

This compound stands out as a robust and highly effective reagent for the introduction of ethyl groups in organic synthesis. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science.[4][19] The straightforward synthetic protocols and reliable performance of this compound underscore the broader advantages of the organotrifluoroborate class of reagents, solidifying their place in the contemporary synthetic chemist's toolbox.[5][20]

References

- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. (n.d.). National Center for Biotechnology Information.

- Cas 44248-07-9,this compound. (n.d.). LookChem.

- Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. (n.d.). National Center for Biotechnology Information.

- Molander, G., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.

- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.

- Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal.

- This compound 95 44248-07-9. (n.d.). Sigma-Aldrich.

- This compound - 44248-07-9 - Structure, Synthesis, Properties. (n.d.). ChemSrc.

- SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific.

- 44248-07-9 | CAS DataBase. (n.d.). ChemicalBook.

- Potassium ethyltrifluoroboranuide. (n.d.). PubChem.

- CAS 44248-07-9 this compound. (n.d.). Alfa Chemistry.

- This compound 95 44248-07-9. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). CymitQuimica.

- 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. (n.d.). Semantic Scholar.

- SAFETY DATA SHEET - Potassium ethynyltrifluoroborate. (2023). CymitQuimica.

- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (2007). ResearchGate.

- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). National Center for Biotechnology Information.

- Organotrifluoroborates: Another Branch of the Mighty Oak. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). National Center for Biotechnology Information.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). PubMed.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2025). ResearchGate.

- Potassium Trifluoroborate Salts. (n.d.). Sigma-Aldrich.

- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. (n.d.). National Center for Biotechnology Information.

- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. (n.d.). Organic Chemistry Portal.

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound - 44248-07-9 - Structure, Synthesis, Properties [organoborons.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. カリウムエチルトリフルオロボラート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 44248-07-9 | CAS DataBase [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to Potassium Ethyltrifluoroborate: Properties, Synthesis, and Application in Modern Organic Chemistry

Introduction

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and robustness.[1][2] While boronic acids have been the traditional nucleophilic partners in these reactions, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the search for more stable alternatives.[2]

Potassium organotrifluoroborates (KOTs) have emerged as a superior class of reagents that address these challenges.[3][4] These crystalline, free-flowing solids are typically stable to both air and moisture, permitting easier handling and long-term storage without specialized precautions.[2][4][5] Among this class, potassium ethyltrifluoroborate serves as a fundamental building block for introducing an ethyl group, a common motif in pharmacologically active compounds. This guide provides an in-depth technical overview of this compound, covering its core properties, synthesis, and detailed protocols for its application in the Suzuki-Miyaura cross-coupling, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a well-characterized, stable solid. Its molecular weight is a cornerstone piece of data for any quantitative chemical synthesis.

Molecular Weight: 135.97 g/mol [6][7][8][9]

The structure consists of a central boron atom tetrahedrally bonded to an ethyl group and three fluorine atoms, with a potassium cation balancing the negative charge of the borate complex.

Caption: Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Weight | 135.97 g/mol | [6][7][8] |

| Chemical Formula | C₂H₅BF₃K | [6][7] |

| CAS Number | 44248-07-9 | [6][7][9] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 80-84 °C | [9] |

| Stability | Air and moisture stable | [2][5][11] |

| IUPAC Name | potassium;ethyl(trifluoro)boranuide | [6][7] |

Synthesis of this compound

The robust nature of potassium alkyltrifluoroborates is complemented by their straightforward and accessible synthesis. A common and efficient method involves the reaction of a corresponding organoboron precursor, such as a boronic acid or its ester, with potassium hydrogen fluoride (KHF₂).[5][11] This conversion is typically high-yielding and results in a crystalline product that can be easily isolated.

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from Ethylboronic Acid

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.[11]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, charge ethylboronic acid (1.0 equiv) and methanol (approx. 1.5 M concentration).

-

Dissolution & Cooling: Stir the mixture at room temperature until all the solid dissolves. Once a clear solution is obtained, cool the flask in an ice-water bath to 0-5 °C.

-

Addition of KHF₂: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water. Add this aqueous solution dropwise to the cooled methanolic solution of ethylboronic acid over 10-15 minutes. A thick white precipitate will form.

-

Causality: The use of KHF₂ is critical. It serves as the source for both the potassium counterion and the fluoride ions required to form the stable tetra-coordinate borate species. The excess ensures complete conversion.

-

-

Reaction & Isolation: Allow the resulting slurry to stir vigorously in the ice bath for 1-2 hours.

-

Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the isolated white solid under high vacuum to a constant weight. The product, this compound, is typically obtained in high purity and yield without the need for further purification.

The Suzuki-Miyaura Cross-Coupling: A Premier Application

This compound is a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability allows for precise stoichiometry and simplified reaction setup compared to the more sensitive boronic acids.[2] The reaction facilitates the formation of a C(sp²)-C(sp³) bond, coupling the ethyl group to a wide variety of aryl and heteroaryl systems.

The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The trifluoroborate salt must first slowly hydrolyze to the corresponding boronic acid in situ, which is the active species in the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Cross-Coupling with an Aryl Bromide

This protocol is a representative procedure based on established methodologies for coupling alkyltrifluoroborates.[1][2][12][13]

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Expert Insight: Using a slight excess of the trifluoroborate can drive the reaction to completion. Cesium carbonate is a highly effective base for these couplings, facilitating both the transmetalation step and the hydrolysis of the trifluoroborate.

-

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10:1 ratio).

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or a combination of Pd(OAc)₂ and a phosphine ligand like RuPhos, 1-5 mol%). Add the catalyst to the reaction mixture under a positive pressure of argon.

-

Heating: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ethylated aromatic product.

Data Presentation: Scope of the Coupling Reaction

The utility of this compound is demonstrated by its successful coupling with a diverse range of electrophiles.

| Electrophile Partner | Catalyst/Ligand | Base | Yield (%) | Reference |

| 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | ~85-95% | [12] |

| 1-Bromo-4-nitrobenzene | PdCl₂AᵗᵃPhos₂ | Cs₂CO₃ | ~90% | [1] |

| 2-Chloropyridine | Pd(OAc)₂/RuPhos | K₂CO₃ | ~70-80% | [13] |

| 1-Naphthyl triflate | PdCl₂(dppf) | Cs₂CO₃ | ~88% | [14] |

Handling, Storage, and Safety

While this compound is significantly more stable than its boronic acid counterparts, proper laboratory safety practices are mandatory.

Safety Information:

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][15][16][17]

-

Precautionary Measures: Avoid breathing dust.[18][19] Wash hands thoroughly after handling.[17] Use only in a well-ventilated area.[16] Wear protective gloves, eye protection, and face protection.[17]

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, nitrile gloves, lab coat. |

| Handling | Handle in a chemical fume hood. Avoid dust generation. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][17][19] Storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

This compound is a highly valuable and versatile reagent in the modern synthetic chemist's toolbox. With a molecular weight of 135.97 g/mol , its exceptional stability to air and moisture simplifies handling and enhances the reproducibility of reactions.[5][6] Its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for introducing ethyl groups onto aromatic and heteroaromatic scaffolds, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. The straightforward synthesis and predictable reactivity of this compound underscore its importance and ensure its continued use in both academic research and industrial drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23668491, Potassium ethyltrifluoroboranuide. [Link]

-

Boron Molecular. This compound. [Link]

-

ChemSrc. This compound. [Link]

-

Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]

-

LookChem. This compound. [Link]

-

Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC - NIH. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71507310, Potassium (2-(benzyloxy)ethyl)trifluoroborate. [Link]

-

Acros Organics. This compound, 97% Product Specification. [Link]

-

Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. PubMed. [Link]

-

Organic Syntheses. PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. [Link]

-

Bio-Rad Laboratories, Inc. Potassium vinyltrifluoroborate Spectra. SpectraBase. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - 44248-07-9 - Structure, Synthesis, Properties [organoborons.com]

- 9. lookchem.com [lookchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound 95 44248-07-9 [sigmaaldrich.com]

- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 14. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potassium (2-(benzyloxy)ethyl)trifluoroborate | C9H11BF3KO | CID 71507310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Stability and Handling of Potassium Ethyltrifluoroborate

For researchers, scientists, and drug development professionals, the selection of reagents is a critical step that influences the efficiency, scalability, and safety of synthetic routes. Potassium ethyltrifluoroborate has emerged as a versatile and robust reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its enhanced stability compared to other organoboron compounds, such as boronic acids, makes it an attractive choice for the synthesis of complex molecules. This guide provides a comprehensive overview of the stability and handling of this compound, offering practical insights to ensure its effective and safe utilization in the laboratory.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its appropriate handling and application.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅BF₃K | [1] |

| Molecular Weight | 135.97 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 80-84 °C | [1] |

| Purity | Typically >95% | [1] |

Stability Profile of this compound

The defining characteristic of potassium organotrifluoroborates is their remarkable stability, particularly in comparison to their boronic acid counterparts. This stability extends to air and moisture, simplifying storage and handling procedures.[2][3][4][5]

Thermal Stability

Hydrolytic Stability and the "Acid-Base Paradox"

This compound is a crystalline solid that is stable to both air and moisture.[5] However, for its use in Suzuki-Miyaura cross-coupling reactions, it must first hydrolyze to the corresponding ethylboronic acid. This hydrolysis is a crucial step that is influenced by the reaction conditions.

The hydrolysis of organotrifluoroborates can be catalyzed by either acid or base. Under the basic conditions typically employed in Suzuki-Miyaura reactions, the hydrolysis of some organotrifluoroborates can be slow. Interestingly, for certain derivatives, the hydrolysis is more efficiently catalyzed by acid, a phenomenon that has been described as an "acid-base paradox". The general mechanism for the hydrolysis of organotrifluoroborates is depicted below.

Figure 1: Generalized hydrolysis pathway of this compound to ethylboronic acid.

Solubility Profile

The solubility of this compound in various organic solvents is a key consideration for its use in synthesis. While extensive quantitative data is not available, it is known to have low solubility in many common organic solvents, which can be advantageous for product purification.[6] It is generally soluble in polar protic solvents like water and alcohols, and polar aprotic solvents such as acetone and acetonitrile are often used in purification through recrystallization.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: In cases of poor ventilation or when handling large quantities of the powder, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

Storage Recommendations

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible materials.

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with or exposed to:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The use of this compound as the boron-donating species offers advantages in terms of stability and ease of handling. Below is a detailed protocol for a typical Suzuki-Miyaura reaction.

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene/water, dioxane/water)

-

Inert gas (Argon or Nitrogen)

Procedure

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent and the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for reproducible experimental results.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

Protocol for qNMR Purity Assessment:

-

Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride) into a vial.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

-

Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

-

Purity Calculation: Calculate the purity of the this compound using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Other Analytical Techniques

-

¹⁹F NMR and ¹¹B NMR: These techniques can provide additional structural confirmation and information about the boron-fluorine environment.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to confirm the molecular weight of the trifluoroborate anion.[7]

Conclusion

This compound is a valuable reagent in modern organic synthesis, offering significant advantages in terms of stability and ease of handling. By understanding its stability profile, adhering to safe handling protocols, and employing appropriate analytical techniques, researchers can confidently and effectively utilize this versatile compound in the development of novel therapeutics and other complex molecules. This guide provides the foundational knowledge and practical protocols to support the successful application of this compound in the research and development laboratory.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.

- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325.

- Molander, G. A., & Figueroa, R. (2005).

- Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the use of potassium organotrifluoroborate salts in organic synthesis. Tetrahedron, 63(18), 3623–3658.

- Molander, G. A., & Cooper, G. F. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 17(5), 621–624.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Molander, G. A., & Ito, T. (2001).

- Molander, G. A., & Yun, C. S. (2002).

Sources

- 1. This compound 95 44248-07-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium Ethyltrifluoroborate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of potassium ethyltrifluoroborate (K[EtBF₃]), a versatile reagent in modern organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and overall process efficiency, this document moves beyond a simple data sheet. Instead, it offers a foundational understanding of the factors governing the solubility of this salt and presents a detailed, field-proven protocol for its empirical determination. This approach is designed to empower researchers in drug development and chemical synthesis to optimize their experimental designs and achieve more predictable outcomes.

The Strategic Importance of this compound and Its Solubility Profile

This compound is a member of the broader class of organotrifluoroborate salts, which have gained significant traction as stable, crystalline, and easy-to-handle surrogates for boronic acids in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability towards air and moisture, in contrast to many organoboron compounds, makes them highly attractive in complex synthetic routes, particularly in the pharmaceutical industry.[1]

However, the utility of potassium organotrifluoroborates is often tempered by their solubility characteristics. Generally, these salts exhibit poor solubility in many common organic solvents.[3] This low solubility can present challenges in achieving homogeneous reaction conditions, potentially leading to slower reaction rates and difficulties in scaling up processes. Conversely, this property can be leveraged to facilitate product purification.[4] A thorough understanding and quantification of the solubility of this compound in various solvent systems are therefore paramount for predictable and reproducible synthetic outcomes.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂H₅BF₃K | [1][2][5][6] |

| Molecular Weight | 135.97 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 80-84 °C | [1] |

The ionic nature of the potassium cation and the trifluoroborate anion, coupled with the potential for hydrogen bonding with protic solvents, are key determinants of its solubility. The general principle of "like dissolves like" suggests that polar solvents will be more effective at solvating this salt than non-polar hydrocarbon solvents.[8][9]

Qualitative Solubility and General Observations

Observed Solubility Trends:

-

High Solubility: Polar protic solvents such as water and methanol are generally effective at dissolving this compound.[3]

-

Moderate Solubility: Polar aprotic solvents like acetonitrile, DMF, and acetone can also serve as suitable solvents.[3][10]

-

Low to Insoluble: Non-polar solvents such as chloroform, dichloromethane, and hydrocarbons are generally poor solvents for this salt.[3]

It is important to note that the solubility can be significantly influenced by the presence of other salts or additives in the reaction mixture. Furthermore, for applications requiring solubility in less polar media, a common strategy involves a counter-ion exchange to a tetraalkylammonium salt, such as tetrabutylammonium, which imparts greater solubility in organic solvents.[3][10][11]

A Validated Protocol for the Gravimetric Determination of this compound Solubility

Given the scarcity of published quantitative solubility data, the following section provides a robust, step-by-step protocol for the experimental determination of this compound solubility. This method is designed to be self-validating by ensuring the system reaches equilibrium and by employing precise analytical measurements.

The Underlying Principle: Isothermal Equilibrium

The protocol is based on the principle of reaching a saturated solution at a constant temperature (isothermal conditions). A saturated solution is one in which the dissolved solute is in dynamic equilibrium with the undissolved solid phase. By carefully measuring the mass of the solute that dissolves in a known mass or volume of solvent, the solubility can be accurately calculated.

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (analytical grade, dried under vacuum)

-

Solvent of interest (HPLC grade or equivalent, degassed)

-

Temperature-controlled water or oil bath with magnetic stirring

-

Jacketed reaction vessel or sealed vials

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass syringes and syringe filters (PTFE or other solvent-compatible material, 0.22 µm)

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation:

-

Dry the this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual moisture.

-

Degas the solvent by sonication or sparging with an inert gas to prevent bubble formation during heating.

-

-

Equilibration:

-

Place a known volume or mass of the chosen solvent into the jacketed vessel or vial, which is already equilibrated to the desired temperature in the constant temperature bath.

-

Add an excess of the dried this compound to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Stir the slurry vigorously to maximize the surface area of contact between the solid and the solvent.

-

Allow the system to equilibrate for a sufficient period. For many systems, 24-48 hours is adequate, but this should be determined empirically. To confirm equilibrium, take small, filtered samples at different time points (e.g., 24, 36, and 48 hours) and analyze the concentration. Equilibrium is reached when the concentration no longer changes over time.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for a short period.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a pre-warmed syringe fitted with a syringe filter. It is critical that the syringe and filter are at the same temperature as the experiment to prevent premature precipitation of the solute.

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Accurately weigh the vial containing the saturated solution to determine the mass of the collected aliquot.

-

-

Gravimetric Determination:

-

Carefully evaporate the solvent from the vial using a rotary evaporator or a vacuum oven. Ensure the temperature is kept low enough to avoid decomposition of the this compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Data Calculation and Presentation

The solubility can be expressed in various units. The most common are:

-

Grams per 100 mL of solvent:

-

Solubility = (mass of residue / volume of aliquot) * 100

-

-

Grams per 100 g of solvent:

-

Mass of solvent = (mass of solution + vial) - (mass of residue + vial)

-

Solubility = (mass of residue / mass of solvent) * 100

-

-

Molarity (mol/L):

-

Moles of K[EtBF₃] = mass of residue / 135.97 g/mol

-

Molarity = Moles of K[EtBF₃] / volume of aliquot (in L)

-

It is recommended to perform the experiment in triplicate at each temperature point to ensure reproducibility and to report the average solubility with the standard deviation.

Factors Influencing the Solubility of this compound

The solubility of this compound is not an intrinsic constant but is influenced by several external factors that researchers must control and consider.

The Role of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid salt and the intermolecular forces of the solvent. When designing experiments, particularly those requiring higher concentrations of the trifluoroborate salt, performing the reaction at an elevated temperature can be a successful strategy.

The "Like Dissolves Like" Principle: Polarity

The polarity of the solvent is a critical determinant of solubility.[8][9] Polar solvents, especially those capable of hydrogen bonding, can effectively solvate the potassium cation and the trifluoroborate anion, leading to higher solubility. The choice of solvent should therefore be guided by the polarity of the other reactants in the system to ensure a homogeneous reaction environment.

Molecular Size and Structure

While the molecular size of this compound itself is fixed, this principle becomes relevant when comparing it to other organotrifluoroborate salts.[8][9] Generally, for a homologous series of salts, an increase in the size of the organic substituent can lead to a decrease in solubility in polar solvents and an increase in solubility in non-polar solvents, due to the changing overall polarity of the molecule.

Conclusion and Future Perspectives

This compound stands as a valuable tool in the arsenal of the synthetic chemist. While its general insolubility in non-polar organic solvents can be a limitation, a judicious choice of polar solvents or operation at elevated temperatures can often mitigate this issue. For instances where quantitative solubility data is essential for process modeling, reaction optimization, or physicochemical profiling in drug development, the gravimetric method detailed in this guide provides a reliable and accessible means of obtaining this critical information. As the applications of organotrifluoroborates continue to expand, a deeper, data-driven understanding of their solubility will be indispensable for unlocking their full synthetic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23668491, Potassium ethyltrifluoroboranuide. [Link]

-

LookChem. Product Information for CAS 44248-07-9, this compound. [Link]

-

ChemSrc. Chemical structure and properties for this compound, 44248-07-9. [Link]

-